Epiaschantin

Calcium Signaling Neutrophil Biology Lignan Pharmacology

Epiaschantin ((+)-Epiaschantin, CAS: 41689-50-3) is a naturally occurring furofuran lignan , with a molecular formula of C22H24O7 and a molecular weight of 400.4 g/mol. It is a secondary metabolite first isolated and purified from *Hernandia nymphaeifolia*.

Molecular Formula C22H24O7
Molecular Weight 400.4 g/mol
Cat. No. B12383986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiaschantin
Molecular FormulaC22H24O7
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14-,15-,20+,21-/m0/s1
InChIKeyONDWGDNAFRAXCN-YJPXFSGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epiaschantin for Research Procurement: A Furofuran Lignan with Demonstrated Biological Activity


Epiaschantin ((+)-Epiaschantin, CAS: 41689-50-3) is a naturally occurring furofuran lignan [1], with a molecular formula of C22H24O7 and a molecular weight of 400.4 g/mol [2]. It is a secondary metabolite first isolated and purified from *Hernandia nymphaeifolia* [3]. This compound has been studied for its potential in modulating calcium signaling in various cell types, inducing apoptosis in cancer cell lines, and inhibiting platelet aggregation [4]. As a chiral molecule, it possesses four defined stereocenters, contributing to its specific three-dimensional structure and interaction profile .

Why Epiaschantin Cannot Be Substituted by Other Lignans for Specific Research Applications


Substituting epiaschantin with a generic or closely related lignan, such as epi-magnolin or epi-yangambin, is a high-risk strategy for research programs. Despite sharing a core furofuran lignan scaffold, minor structural variations confer profound differences in biological activity and selectivity. Critical assays reveal that epiaschantin exhibits unique, non-overlapping functional profiles that are not shared by its structural analogs, particularly in the context of calcium signaling pathway modulation [1] and cytotoxicity [2]. These differences are not predictable based on chemical structure alone, underscoring the necessity of sourcing the specific compound. Using an analog will likely lead to divergent experimental outcomes, confound data interpretation, and invalidate comparative studies, thereby wasting research resources.

Epiaschantin Procurement Guide: Key Data-Driven Differentiators vs. Analogs


Selective Inhibition of Calcium Influx Pathways Compared to In-Class Lignans

In human neutrophils, epiaschantin demonstrates a unique ability to inhibit LTB4- and thapsigargin-induced Ca2+ influx, an activity not observed for the closely related analogs epi-magnolin and epi-yangambin [1]. While all three lignans inhibited PAF-induced Ca2+ influx, only epiaschantin inhibited the influx mediated by other key inflammatory agonists [1]. This selectivity suggests a distinct mechanism of action and a non-overlapping functional profile.

Calcium Signaling Neutrophil Biology Lignan Pharmacology

Cytotoxicity Profile Differentiates Epiaschantin from More Toxic Lignan Analogs

In a direct comparison on renal tubular (MDCK) cells, epiaschantin, along with epi-magnolin and epi-yangambin, did not decrease cell viability as measured by trypan blue exclusion [1]. In contrast, two other lignans from the same natural source, deoxypodophyllotoxin and yatein, exhibited concentration-dependent cytotoxicity in the same assay [1]. This establishes a clear distinction in the cytotoxic profile of epiaschantin relative to other members of its class.

Cytotoxicity Renal Cell Biology Lignan Safety

Moderate Antiproliferative Efficacy in Colorectal Cancer Models Compared to NDGA and Arctigenin

Epiaschantin demonstrates antiproliferative activity against colorectal cancer cells, positioning it between the highly potent NDGA and the less potent arctigenin [1]. This mid-range potency, combined with its ability to induce apoptosis via a mechanism involving loss of mitochondrial membrane potential and downregulation of bcl(xl) [1], offers a distinct pharmacological profile for studies on colorectal tumor apoptosis.

Colorectal Cancer Apoptosis Antiproliferative Assay

Broad-Spectrum Anti-Platelet Aggregation Activity Shared with Structural Analogs

Epiaschantin has been demonstrated to possess anti-platelet aggregation activity alongside other lignans including (+)-epimagnolin, (+)-epiyangambin, and (-)-yatein [1]. This is a class-level activity observed in several structurally related compounds, confirming that epiaschantin is a valid representative for exploring this particular pharmacological effect.

Platelet Aggregation Cardiovascular Research Lignan Pharmacology

Evidence-Based Applications for Epiaschantin in Scientific Research and Development


Investigating Agonist-Specific Calcium Signaling in Immune Cells

As demonstrated by direct comparative studies [1], epiaschantin is uniquely suited for experiments designed to dissect the pathways of LTB4- and thapsigargin-induced Ca2+ influx in neutrophils. Its inability to be replaced by analogs like epi-magnolin or epi-yangambin for this specific endpoint makes it an essential reagent for researchers mapping these specific signaling cascades [1].

Studying Lignan-Induced Apoptosis with Reduced Confounding Cytotoxicity

Epiaschantin can be utilized as a tool compound to study the induction of apoptosis in cancer cells, as shown by its IC50 of 9.8 µM in colorectal tumor cells [1]. Crucially, its lack of general cytotoxicity in other cell models (MDCK cells) [2] distinguishes it from more toxic lignans like deoxypodophyllotoxin. This allows researchers to study apoptotic mechanisms without the confounding effects of direct cellular toxicity, enabling a clearer focus on programmed cell death pathways.

Elucidating Mechanisms of Lignan-Mediated Anti-Platelet Activity

For research programs focused on the cardiovascular effects of natural products, epiaschantin is a validated compound to study the anti-platelet aggregation mechanism [1]. Its confirmed activity, shared with several structural analogs [1], positions it as a reliable starting point for structure-activity relationship (SAR) studies aimed at identifying the minimal pharmacophore for this effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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